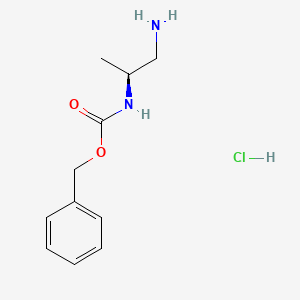

S-2-N-Cbz-Propane-1,2-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQGLCRZNBCNJH-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704266 | |

| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850033-71-5 | |

| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-N-Cbz-Propane-1,2-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride, a valuable chiral building block in pharmaceutical and organic synthesis. The synthesis involves a two-step process commencing with the commercially available (S)-1,2-diaminopropane dihydrochloride. The key transformation is the selective mono-N-protection of the diamine with a benzyloxycarbonyl (Cbz) group, followed by the formation of the hydrochloride salt. This guide details the experimental protocols, presents relevant quantitative data, and provides visualizations of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride is achieved through a straightforward two-step sequence. The first and most critical step is the regioselective mono-N-Cbz protection of (S)-1,2-diaminopropane. This is accomplished by the in situ generation of the mono-hydrochloride salt of the diamine, which deactivates one amine group towards acylation, allowing for the selective protection of the other. The resulting free base of the mono-Cbz protected diamine is then converted to its stable hydrochloride salt.

Figure 1: Overall synthesis pathway for (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride.

Experimental Protocols

Step 1: Synthesis of (S)-2-N-Cbz-Propane-1,2-diamine (Free Base)

This procedure is adapted from a general method for the selective mono-Boc protection of diamines, which can be effectively applied to Cbz protection. The key to selectivity is the in situ formation of the mono-hydrochloride salt of the diamine.

Materials:

-

(S)-1,2-Diaminopropane dihydrochloride

-

Sodium hydroxide (NaOH)

-

Benzyl Chloroformate (Cbz-Cl)

-

Methanol (anhydrous)

-

Water (deionized)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Preparation of the Free Diamine: In a round-bottom flask, dissolve (S)-1,2-diaminopropane dihydrochloride (1.0 equiv) in water. Add a solution of sodium hydroxide (2.0 equiv) and extract the free (S)-1,2-diaminopropane with a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the free diamine.

-

Mono-protonation: Dissolve the obtained (S)-1,2-diaminopropane (1.0 equiv) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

In situ HCl Generation: To the cooled solution, slowly add a solution of chlorotrimethylsilane (Me₃SiCl) (1.0 equiv) or thionyl chloride (SOCl₂) (1.0 equiv) in anhydrous methanol. This will generate one equivalent of HCl in situ, leading to the formation of the mono-hydrochloride salt of the diamine, observed as a white precipitate.

-

Cbz Protection: To the stirred suspension, add water (a small amount to aid solubility if necessary), followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) (1.0 equiv) in an appropriate solvent like methanol.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Basification and Extraction: Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution (e.g., 2 M) to deprotonate the ammonium salt and liberate the mono-Cbz protected diamine.

-

Isolation: Extract the product into dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-N-Cbz-Propane-1,2-diamine as an oil or solid.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of (S)-2-N-Cbz-Propane-1,2-diamine Hydrochloride

Materials:

-

(S)-2-N-Cbz-Propane-1,2-diamine (from Step 1)

-

Anhydrous diethyl ether

-

Hydrogen chloride solution (e.g., 2.0 M in diethyl ether)

Procedure:

-

Dissolution: Dissolve the purified (S)-2-N-Cbz-Propane-1,2-diamine (1.0 equiv) in a minimal amount of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a solution of hydrogen chloride in diethyl ether (1.0 equiv). The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride.

Quantitative Data

While specific experimental data for the selective mono-Cbz protection of (S)-1,2-diaminopropane is not extensively reported in the literature, the following table provides representative data based on similar transformations and general knowledge of Cbz protection reactions. Yields for the selective mono-protection of diamines using the in situ HCl generation method are typically high.

Table 1: Representative Quantitative Data

| Parameter | Value |

| Step 1 Yield | 60-80% (estimated) |

| Step 2 Yield | >95% (typical for salt formation) |

| Overall Yield | 57-76% (estimated) |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ |

| Molecular Weight | 244.72 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Characterization (Predicted)

The following are predicted ¹H and ¹³C NMR chemical shifts for (S)-2-N-Cbz-Propane-1,2-diamine. These are based on the analysis of similar structures and standard chemical shift values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 2: Predicted NMR Spectroscopic Data for (S)-2-N-Cbz-Propane-1,2-diamine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.30-7.40 | m | 5H, Ar-H |

| 5.10 | s | 2H, -O-CH₂ -Ph | |

| ~3.5-3.7 | m | 1H, -CH (NHCbz)- | |

| ~2.8-3.0 | m | 2H, -CH₂ -NH₂ | |

| ~1.5 (NH₂) | br s | 2H, -NH₂ | |

| ~1.1-1.2 | d | 3H, -CH-CH₃ | |

| ¹³C NMR | ~156 | s | C =O (carbamate) |

| ~137 | s | C -Ar (ipso) | |

| ~128.5 | d | C -Ar | |

| ~128.0 | d | C -Ar | |

| ~67 | t | -O-C H₂-Ph | |

| ~50 | d | -C H(NHCbz)- | |

| ~45 | t | -C H₂-NH₂ | |

| ~18 | q | -CH-C H₃ |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide outlines a reliable and efficient pathway for the synthesis of (S)-2-N-Cbz-Propane-1,2-diamine hydrochloride. The key to this synthesis is the selective mono-N-protection of the diamine starting material, which is achieved through a facile in situ mono-protonation strategy. The subsequent hydrochloride salt formation proceeds in high yield to afford the stable, solid product. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the preparation of this important chiral building block.

A Technical Guide to the Physicochemical Properties of Cbz-Protected Propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of mono- and di-Cbz-protected 1,3-propanediamine. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where the controlled introduction of a propanediamine moiety is required. The carboxybenzyl (Cbz) protecting group offers stability under a range of conditions and can be selectively removed, making it a cornerstone in modern synthetic chemistry.

Core Physicochemical Properties

The properties of mono- and di-Cbz-protected 1,3-propanediamine are summarized below. These tables provide key data for researchers handling these compounds in a laboratory setting.

Mono-Cbz-Protected 1,3-Propanediamine

Systematic Name: Benzyl (3-aminopropyl)carbamate Common Names: N-Cbz-1,3-diaminopropane, 3-(Benzyloxycarbonylamino)propylamine CAS Number: 46460-73-5

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Solid, semi-solid, or liquid | |

| Melting Point | 185-189 °C | [2] |

| Boiling Point | 368.2 °C at 760 mmHg | [2] |

| Density | 1.109 g/cm³ | [2] |

| Flash Point | 176.5 °C | [2] |

| pKa (predicted) | ~10-11 (for the primary amine) | General primary amine pKa |

| Solubility | Soluble in organic solvents, moderately soluble in water. | [3] |

Di-Cbz-Protected 1,3-Propanediamine

Systematic Name: Dibenzyl propane-1,3-diylbiscarbamate CAS Number: 18807-68-6

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₂O₄ | [4] |

| Molecular Weight | 342.4 g/mol | [4] |

| Appearance | White solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in many organic solvents and poorly soluble in water. | Inferred from structure |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of Cbz-protected propanediamines. While public databases indicate the existence of spectral data, complete datasets are not always readily available. Below is a summary of expected and reported spectral characteristics.

Mono-Cbz-Protected 1,3-Propanediamine (Benzyl (3-aminopropyl)carbamate)

-

¹H NMR: Expected signals include those for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), and the aliphatic protons of the propanediamine backbone. The methylene group adjacent to the carbamate nitrogen will appear at a different chemical shift than the methylene group adjacent to the free amine.

-

¹³C NMR: Expected signals include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate (around 156 ppm), and the three aliphatic carbons of the propanediamine chain.

-

IR Spectroscopy: Characteristic peaks are expected for N-H stretching of the amine and amide, C=O stretching of the carbamate (around 1690 cm⁻¹), and aromatic C-H stretching.[5]

Di-Cbz-Protected 1,3-Propanediamine (Dibenzyl propane-1,3-diylbiscarbamate)

-

¹H NMR: Expected signals will be similar to the mono-protected version but without the signals corresponding to a free amine. The two Cbz groups should give rise to overlapping signals for the aromatic and benzylic protons. The propanediamine backbone protons will show distinct multiplets.

-

¹³C NMR: PubChem contains a reference to a ¹³C NMR spectrum for this compound.[4] Expected signals would include the aromatic carbons, the benzylic carbons, the carbonyl carbons of the carbamates, and the aliphatic carbons of the propanediamine chain.

-

IR Spectroscopy: PubChem contains a reference to a vapor phase IR spectrum.[4] Key absorptions would include N-H stretching of the carbamate, C=O stretching, and aromatic C-H stretching.

Experimental Protocols

The following are general experimental protocols for the synthesis of mono- and di-Cbz-protected 1,3-propanediamine.

Synthesis of Mono-Cbz-Protected 1,3-Propanediamine

This procedure involves the selective protection of one of the amino groups of 1,3-diaminopropane.

Materials:

-

1,3-Diaminopropane

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran/water)

Procedure:

-

Dissolve 1,3-diaminopropane in the chosen solvent system. An excess of the diamine is often used to favor mono-protection.

-

Cool the solution in an ice bath.

-

Slowly add a solution of benzyl chloroformate (1 equivalent or slightly less) to the stirred diamine solution.

-

Add the base to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the excess diamine and salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of Di-Cbz-Protected 1,3-Propanediamine

This procedure aims to protect both amino groups of 1,3-diaminopropane.

Materials:

-

1,3-Diaminopropane

-

Benzyl chloroformate (Cbz-Cl) (at least 2 equivalents)

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran/water)

Procedure:

-

Dissolve 1,3-diaminopropane in the chosen solvent.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add at least two equivalents of benzyl chloroformate.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Synthesis of Cbz-Protected Propanediamine

Caption: General workflow for the synthesis of Cbz-protected propanediamine.

Logical Relationship: Cbz Protection and Deprotection

Caption: The cycle of Cbz protection and deprotection of an amine.

References

CAS number 850033-71-5 chemical structure

An In-depth Technical Guide to (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS Number: 850033-71-5)

This technical guide provides a comprehensive overview of the chemical compound with CAS number 850033-71-5, identified as (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, a representative synthetic protocol, and its potential applications as a chiral building block in medicinal chemistry.

Chemical Structure and Properties

(S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral diamine derivative. The presence of a primary amine and a carbamate-protected secondary amine on a propane backbone makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The (S)-stereochemistry is crucial for the specific molecular recognition and biological activity of the final target compounds.

Chemical Structure:

-

IUPAC Name: benzyl N-[(1S)-2-amino-1-methylethyl]carbamate hydrochloride

-

Molecular Weight: 244.72 g/mol [3]

-

SMILES: C--INVALID-LINK--CN.[H]Cl[3]

Physicochemical Data:

A summary of the key physicochemical properties for (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 850033-71-5 | [2] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 244.72 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in water, methanol, and DMSO | |

| InChI Key | XTQGLCRZNBCNJH-FVGYRXGTSA-N | [3] |

Synthesis of Chiral Diamines: Experimental Protocol

The synthesis of chiral 1,2-diamines is a critical process in organic chemistry due to their widespread use as building blocks for pharmaceuticals and chiral ligands. Below is a representative, detailed experimental protocol for the synthesis of a chiral N-protected diamine, which can be adapted for the preparation of (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride. This protocol is based on established methods for the synthesis of similar compounds.

Objective: To synthesize (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride from a suitable chiral precursor.

Materials:

-

(S)-N-Boc-1,2-diaminopropane

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

-

Thin-layer chromatography (TLC) plates and visualization reagents (e.g., ninhydrin stain)

Procedure:

-

Step 1: Selective N-Protection of the Chiral Diamine

-

Dissolve (S)-N-Boc-1,2-diaminopropane (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

-

Step 2: Work-up and Purification of the Cbz-Protected Intermediate

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-Benzyl (1-(tert-butoxycarbonylamino)propan-2-yl)carbamate.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

-

-

Step 3: Deprotection of the Boc Group and Salt Formation

-

Dissolve the purified intermediate from Step 2 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a solution of HCl in diethyl ether or dioxane (typically 2M or 4M, 2-3 equivalents) to the stirred solution.

-

A precipitate should form upon addition of the acidic solution.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC analysis indicates complete removal of the Boc group.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting solid under vacuum to yield (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride as a white solid.

-

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Application in Drug Development: A Workflow

Chiral diamines like (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride are key intermediates in the synthesis of complex, biologically active molecules. Their utility stems from the ability to introduce a chiral center and a nucleophilic primary amine for further chemical elaboration. A common application is in the synthesis of kinase inhibitors, where the diamine fragment can form crucial interactions within the ATP-binding pocket of the enzyme.

The following diagram illustrates a generalized workflow for the utilization of a chiral diamine building block in the synthesis of a hypothetical kinase inhibitor.

Caption: Generalized workflow for synthesizing a kinase inhibitor.

This diagram illustrates how a chiral building block like (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is first synthesized and purified. It is then coupled with a heterocyclic core, a common scaffold in kinase inhibitors. Subsequent chemical modifications and a final deprotection step yield the target molecule, which is then subjected to biological evaluation. The results of these assays can inform the design of new analogs in a lead optimization cycle.

Signaling Pathways and Mechanism of Action

As (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is primarily a synthetic intermediate, it does not have a characterized biological activity or a specific signaling pathway that it modulates directly. Its significance lies in its incorporation into larger molecules that are designed to interact with specific biological targets.

For instance, a related compound, (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride, is a key intermediate in the synthesis of Encorafenib. Encorafenib is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly BRAF V600E, lead to constitutive activation of this pathway, promoting cell proliferation and survival in certain cancers like melanoma. Encorafenib selectively binds to and inhibits the mutated BRAF kinase, thereby blocking the downstream signaling cascade and inhibiting tumor growth.

The following diagram provides a simplified representation of the MAPK/ERK signaling pathway and the point of intervention for a BRAF inhibitor.

References

Synthesis of S-2-N-Cbz-Propane-1,2-diamine: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary starting materials and synthetic methodologies for the preparation of S-2-N-Cbz-Propane-1,2-diamine, a chiral building block of significant interest in medicinal chemistry and drug development. The guide provides a comparative analysis of synthetic pathways, detailed experimental protocols, and quantitative data to inform researchers in the selection of the most efficient and suitable route for their specific needs.

Introduction

S-2-N-Cbz-Propane-1,2-diamine, also known as (S)-benzyl (1-aminopropan-2-yl)carbamate, is a valuable chiral intermediate characterized by a propane backbone with two amino groups at the 1 and 2 positions. The amine at the second carbon is protected by a benzyloxycarbonyl (Cbz) group, which allows for selective functionalization of the primary amine at the 1-position. The defined 'S' stereochemistry at the C-2 chiral center makes it a crucial component in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. The selection of an appropriate starting material is a critical first step that dictates the overall efficiency, cost-effectiveness, and scalability of the synthesis.

Core Starting Materials and Synthetic Strategies

Two primary chiral precursors are commonly employed for the synthesis of S-2-N-Cbz-Propane-1,2-diamine: (S)-Alaninol and (S)-1,2-Propanediamine . The choice between these starting materials depends on factors such as availability, cost, and the desired synthetic strategy.

Route 1: Synthesis from (S)-Alaninol

This is a widely used and reliable multi-step approach that leverages the readily available and often more economical chiral amino alcohol, (S)-alaninol. The general strategy involves the protection of the amino group of (S)-alaninol with a Cbz group, followed by the conversion of the hydroxyl group into a primary amine.

Workflow for the Synthesis of S-2-N-Cbz-Propane-1,2-diamine from (S)-Alaninol:

Caption: Multi-step synthesis of S-2-N-Cbz-Propane-1,2-diamine from (S)-Alaninol.

This pathway offers excellent control over stereochemistry and regioselectivity. The initial protection of the more nucleophilic amine in (S)-alaninol directs the subsequent functionalization to the hydroxyl group.

Route 2: Synthesis from (S)-1,2-Propanediamine

A more direct approach involves the regioselective Cbz protection of the secondary amine of (S)-1,2-propanediamine. While this route has fewer steps, achieving high regioselectivity can be challenging due to the comparable nucleophilicity of the primary and secondary amines.

Logical Relationship for Regioselective Protection:

Caption: Challenge of regioselectivity in the direct Cbz protection of (S)-1,2-Propanediamine.

Careful control of reaction conditions, such as temperature, solvent, and the rate of addition of benzyl chloroformate, is crucial to favor the formation of the desired 2-N-Cbz product.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of S-2-N-Cbz-Propane-1,2-diamine.

| Starting Material | Reaction Step | Reagents | Typical Yield (%) |

| (S)-Alaninol | Cbz Protection | Benzyl Chloroformate, Base | 85-95% |

| Mesylation | Methanesulfonyl Chloride, Et₃N | >95% (often used crude) | |

| Azide Substitution | Sodium Azide | 80-90% | |

| Azide Reduction | H₂, Pd/C | 90-98% | |

| (S)-1,2-Propanediamine | Regioselective Cbz Protection | Benzyl Chloroformate | Variable (selectivity dependent) |

Detailed Experimental Protocols

Protocol 1: Synthesis of S-2-N-Cbz-Propane-1,2-diamine from (S)-Alaninol

Step 1a: Synthesis of (S)-N-Cbz-Alaninol

-

Dissolve (S)-alaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up. Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Cbz-alaninol, which can often be used in the next step without further purification.

Step 1b: Synthesis of (S)-N-Cbz-Alaninol Mesylate

-

Dissolve (S)-N-Cbz-alaninol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and separate the layers.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate. This intermediate is typically used immediately in the next step.

Step 1c: Synthesis of (S)-2-(Benzyloxycarbonylamino)-1-azidopropane

-

Dissolve the crude (S)-N-Cbz-alaninol mesylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure azide.

Step 1d: Synthesis of S-2-N-Cbz-Propane-1,2-diamine

-

Dissolve (S)-2-(benzyloxycarbonylamino)-1-azidopropane (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain S-2-N-Cbz-Propane-1,2-diamine.

Conclusion

The synthesis of S-2-N-Cbz-Propane-1,2-diamine can be effectively achieved from two primary starting materials, (S)-alaninol and (S)-1,2-propanediamine. The multi-step synthesis from (S)-alaninol is a robust and well-established route that offers excellent control over stereochemistry and regioselectivity, making it a preferred choice for many applications. The direct Cbz protection of (S)-1,2-propanediamine presents a shorter synthetic sequence but requires careful optimization to achieve the desired regioselectivity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient and successful synthesis of this important chiral building block.

Spectroscopic and Experimental Profile of S-2-N-Cbz-Propane-1,2-diamine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and experimental characteristics of S-2-N-Cbz-Propane-1,2-diamine hydrochloride (CAS No: 850033-71-5). The information presented herein is crucial for the identification, characterization, and utilization of this compound in synthetic chemistry and drug development.

Compound Overview

This compound is a chiral building block featuring a propane-1,2-diamine backbone. One of the amino groups is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis and organic chemistry. The presence of the hydrochloride salt enhances the compound's stability and solubility in certain solvents.

Molecular Structure:

-

Chemical Name: (S)-benzyl (1-amino-2-propyl)carbamate hydrochloride

-

Molecular Formula: C₁₁H₁₇ClN₂O₂

-

Molecular Weight: 244.72 g/mol

Spectroscopic Data

Precise experimental spectroscopic data for S-2-N-Cbz-Propane-1,2-diamine HCl is not widely published. However, based on the known spectral properties of its constituent functional groups and analysis of related compounds, a predictive summary of the expected spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts (δ) in ppm for the ¹H and ¹³C nuclei of S-2-N-Cbz-Propane-1,2-diamine HCl are summarized in the tables below. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.30 - 7.40 | m | 5H | - |

| Benzyl CH₂ | 5.05 | s | 2H | - |

| NH (carbamate) | ~7.8 (broad) | s | 1H | - |

| CH (chiral center) | 3.80 - 3.90 | m | 1H | - |

| CH₂ (methylene) | 2.90 - 3.10 | m | 2H | - |

| NH₃⁺ (ammonium) | ~8.2 (broad) | s | 3H | - |

| CH₃ (methyl) | 1.15 | d | 3H | ~6.5 |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (carbamate) | ~156 |

| Phenyl (C₆H₅) | 127 - 137 |

| Benzyl CH₂ | ~66 |

| CH (chiral center) | ~49 |

| CH₂ (methylene) | ~42 |

| CH₃ (methyl) | ~17 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for S-2-N-Cbz-Propane-1,2-diamine HCl are listed below.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| N-H Stretch (Ammonium, NH₃⁺) | 3000 - 2800 | Strong, Broad | |

| N-H Stretch (Carbamate) | ~3300 | Medium | |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | |

| C=O Stretch (Carbamate) | ~1690 | Strong | |

| N-H Bend (Amine Salt) | 1600 - 1500 | Medium | |

| C=C Stretch (Aromatic) | 1600, 1480 | Medium-Weak | |

| C-N Stretch | 1250 - 1020 | Medium |

Primary and secondary amines exhibit N-H stretching bands in the 3300-3500 cm⁻¹ region[1][2]. The presence of the ammonium hydrochloride will likely result in a broad absorption in the 3000-2800 cm⁻¹ range[3]. The carbamate C=O stretch is typically strong and appears around 1690 cm⁻¹[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For S-2-N-Cbz-Propane-1,2-diamine HCl, electrospray ionization (ESI) would be a suitable technique.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Description |

| 209.13 | [M+H]⁺ | Protonated molecule (free base) |

| 108.06 | [C₇H₈O]⁺ | Tropylium ion fragment |

| 91.05 | [C₇H₇]⁺ | Benzyl cation fragment |

| 74.08 | [C₃H₈N₂]⁺ | Propane-1,2-diamine fragment |

The molecular ion of the free base is expected at m/z 209.13. Common fragments would include the benzyl cation (m/z 91) and the tropylium ion (m/z 108) from the Cbz group.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of S-2-N-Cbz-Propane-1,2-diamine HCl are provided below.

Synthesis: Selective Mono-Cbz Protection

A common method for the synthesis of this compound involves the selective protection of one amine group of (S)-propane-1,2-diamine.

Materials:

-

(S)-propane-1,2-diamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-propane-1,2-diamine (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (1 equivalent) in dichloromethane dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with a dilute aqueous solution of NaOH to remove any unreacted starting material and byproducts.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude (S)-2-N-Cbz-propane-1,2-diamine.

-

Purify the crude product by column chromatography if necessary.

-

Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of HCl in the same solvent dropwise until precipitation is complete.

-

Filter the precipitate, wash with cold solvent, and dry under vacuum to yield S-2-N-Cbz-Propane-1,2-diamine HCl as a solid.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of S-2-N-Cbz-Propane-1,2-diamine HCl in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

For ¹H NMR, typical parameters include a 90° pulse width, a spectral width of 16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and a sufficient number of scans.

IR Spectroscopy Protocol

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid may be added to promote ionization in positive ion mode.

Data Acquisition:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizations

The following diagrams illustrate key workflows related to the synthesis and characterization of S-2-N-Cbz-Propane-1,2-diamine HCl.

Caption: Synthetic workflow for S-2-N-Cbz-Propane-1,2-diamine HCl.

Caption: Analytical workflow for the characterization of the final product.

References

An In-depth Technical Guide to the Regioselective Monoprotection of Propane-1,2-diamine using Benzyloxycarbonyl (Cbz) Chloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the reaction mechanism, experimental protocols, and key considerations for the selective N-Cbz monoprotection of propane-1,2-diamine, a critical step in the synthesis of complex molecules and pharmaceutical agents.

Introduction

Propane-1,2-diamine is a chiral diamine that serves as a valuable building block in organic synthesis, particularly in the construction of ligands for asymmetric catalysis and as a scaffold for pharmaceutical compounds.[1] Its utility is often predicated on the ability to selectively functionalize one of its two primary amine groups. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenolysis.[2][3][4]

This document provides a comprehensive overview of the mechanism for the regioselective monoprotection of propane-1,2-diamine using benzyl chloroformate (Cbz-Cl). It outlines the factors governing the reaction's selectivity, provides detailed experimental protocols, and summarizes relevant quantitative data to aid in reaction optimization.

Reaction Mechanism and Regioselectivity

The protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the formation of a carbamate.[2][5] The reaction requires a base to neutralize the hydrochloric acid byproduct.[2][4]

For a molecule like propane-1,2-diamine, which possesses two primary amine groups with different steric and electronic environments, achieving regioselectivity is the primary challenge. The key to selective mono-protection lies in the inherent difference in reactivity between the two nucleophilic centers.

-

N-1 Amino Group: This primary amine is attached to a primary carbon (C1). It is less sterically hindered and more accessible to the bulky electrophile (Cbz-Cl).

-

N-2 Amino Group: This primary amine is attached to a secondary, chiral carbon (C2). The presence of the adjacent methyl group provides significant steric hindrance, making this amine less reactive.

Consequently, the reaction with one equivalent of Cbz-Cl overwhelmingly favors the formation of N¹-benzyloxycarbonylpropane-1,2-diamine. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of the di-protected byproduct.[6]

Figure 1. Mechanism of regioselective Cbz protection of propane-1,2-diamine.

Experimental Considerations and Data

The success of the mono-protection relies on optimizing several reaction parameters. Standard conditions often involve Schotten-Baumann-type reactions, utilizing a base in a biphasic or aqueous solvent system.[2]

-

Stoichiometry: Using a slight excess of the diamine or precisely one equivalent of Cbz-Cl can help minimize di-protection.

-

Base: Inorganic bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) are commonly used in aqueous media.[2][7] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in aprotic organic solvents.[6]

-

Solvent: A variety of solvents can be employed, including biphasic systems (e.g., THF/water, ether/water) or solely water, which offers a green chemistry approach.[2][8] Aprotic solvents like dichloromethane (DCM) are also common.[6]

-

Temperature: Reactions are typically conducted at low temperatures (0 °C) to control the reaction rate and improve selectivity, then allowed to warm to room temperature.[2][6][7]

The following table summarizes typical conditions and yields for the Cbz protection of primary aliphatic amines, providing a reference for optimizing the protection of propane-1,2-diamine.

| Substrate | Cbz Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Generic Amine | Cbz-Cl | NaHCO₃ | THF / H₂O (2:1) | 0 | 20 | 90 | [2] |

| 1,2,3,6-tetrahydropyridine | Cbz-Cl | 3N aq. NaOH | H₂O | 0 → RT | 3 | 23 | [7] |

| 3-Azabicylo[3.3.0]octane HCl | Cbz-Cl | 3N aq. NaOH | H₂O | 0 → RT | Overnight | 96 | [7] |

| Various Aliphatic Amines | Cbz-Cl (1.05 eq) | None | H₂O | RT | 2-10 min | 90-99 | [8] |

| 2-methylpropane-1,2-diamine | Cbz-Cl | Base (e.g., TEA) | DCM | 0 → RT | - | 80-90 | [6] |

Detailed Experimental Protocols

Below are two representative protocols for the mono-N-Cbz protection of propane-1,2-diamine, adapted from established methods for similar substrates.

Protocol 1: Schotten-Baumann Conditions in a Biphasic System[2]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve propane-1,2-diamine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise to the stirred mixture, ensuring the temperature remains at or below 5 °C.

-

Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours (e.g., 20 hours).

-

Workup: Once the starting material is consumed, dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography to isolate the mono-Cbz-protected product.

Protocol 2: Green Protocol in Water[8]

-

Reagent Preparation: In a flask, add propane-1,2-diamine (1.0 eq) to distilled water.

-

Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.05 eq) to the mixture.

-

Reaction: Stir the mixture vigorously at room temperature. For aliphatic amines, the reaction is often complete within minutes (2-10 min). Monitor by TLC.

-

Workup: Upon completion, add excess water to the reaction mixture.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue via silica gel column chromatography to obtain the pure N¹-Cbz-propane-1,2-diamine.

Figure 2. General experimental workflow for Cbz protection of propane-1,2-diamine.

Conclusion

The regioselective mono-protection of propane-1,2-diamine with benzyl chloroformate is a robust and reliable transformation that hinges on the steric differentiation of its two primary amine groups. By carefully controlling reaction parameters such as stoichiometry, temperature, and the choice of base and solvent, high yields of the desired N¹-protected product can be achieved. The protocols described herein, adapted from proven methodologies, provide a strong foundation for researchers and drug development professionals to successfully utilize this important synthetic intermediate.

References

- 1. 2-N-CBZ-propane-1,2-diamine | 1179533-31-3 | Benchchem [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Buy 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride | 850033-67-9 [smolecule.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. ijacskros.com [ijacskros.com]

Commercial Availability and Synthetic Methodologies of Enantiopure Propane-1,2-diamine Derivatives: A Technical Guide

Introduction: Chiral 1,2-diamines are fundamental building blocks in modern organic and medicinal chemistry. Their stereochemically defined structures make them indispensable as chiral auxiliaries, ligands in asymmetric catalysis, and key structural motifs in active pharmaceutical ingredients (APIs).[1][2] Among these, propane-1,2-diamine, the simplest chiral diamine, and its derivatives are of significant interest to researchers, scientists, and drug development professionals.[3] The stereochemistry of these diamines is often crucial for the biological activity and efficacy of the final drug molecule.[4] This technical guide provides a comprehensive overview of the commercial availability of enantiopure propane-1,2-diamine and its derivatives, detailed experimental protocols for their synthesis and resolution, and an examination of their application in drug development, exemplified by the mechanism of the antibiotic Levofloxacin.

Commercial Availability

Enantiopure (R)- and (S)-propane-1,2-diamine, along with their racemic mixture and various salt forms, are readily available from numerous chemical suppliers. N-protected and other functionalized derivatives are also commercially available, providing researchers with a range of starting materials for their synthetic endeavors. The following tables summarize the availability of these key compounds.

Table 1: Commercial Availability of Enantiopure Propane-1,2-diamine and its Salts

| Compound Name | Enantiomer | CAS Number | Typical Purity | Representative Suppliers |

| Propane-1,2-diamine | Racemic | 78-90-0 | ≥98% | Sigma-Aldrich, TCI, Matrix Fine Chemicals[5] |

| (R)-Propane-1,2-diamine | R | 6852-78-4 | ≥97% | Sigma-Aldrich, Parchem, J & W Pharmlab[6][7] |

| (S)-Propane-1,2-diamine | S | 15967-72-3 | ≥98% | Available from various suppliers |

| (R)-Propane-1,2-diamine dihydrochloride | R | 19777-67-4 | ≥97% | Sigma-Aldrich, Advanced ChemBlocks[8] |

| (S)-Propane-1,2-diamine dihydrochloride | S | 19777-66-3 | ≥99% | Sigma-Aldrich, Pharmaffiliates, Chemscene[9][10][11] |

| (S)-Propane-1,2-diamine sulfate | S | 136370-46-2 | ≥95% | BOC Sciences[] |

Table 2: Commercial Availability of Selected Propane-1,2-diamine Derivatives

| Derivative Name | CAS Number | Typical Purity | Representative Suppliers |

| N1,N1-Dimethylpropane-1,2-diamine | 108-15-6 | ≥97% | Sigma-Aldrich, Key Organics[13][14] |

| N,N'-Dimethyl-1,3-propanediamine | 111-33-1 | ≥97% | Fisher Scientific[15] |

| N,N-Diisopropyl-propane-1,2-diamine | 29151-48-2 | N/A | Santa Cruz Biotechnology[2] |

| 2-Methylpropane-1,2-diamine | 811-93-8 | ≥97% | TCI America, Simson Pharma, BOC Sciences[][17] |

| 2,2-Dimethylpropane-1,3-diamine | 7328-91-8 | ≥98% | Available from various suppliers[18] |

Experimental Protocols

The industrial synthesis of propane-1,2-diamine typically involves the ammonolysis of 1,2-dichloropropane, which results in a racemic mixture.[3] For applications requiring enantiopure forms, a chiral resolution step is necessary.

Protocol 1: Chiral Resolution of Racemic Propane-1,2-diamine via Diastereomeric Salt Crystallization

This protocol describes a common method for resolving racemic propane-1,2-diamine using L-(+)-tartaric acid as a chiral resolving agent. The principle relies on the differential solubility of the resulting diastereomeric salts.

Materials:

-

Racemic propane-1,2-diamine

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

50% (w/w) Sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol with stirring.

-

Slowly add a solution of two molar equivalents of racemic propane-1,2-diamine in methanol to the tartaric acid solution. An exothermic reaction will occur.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature. For optimal crystal growth, let the solution stand undisturbed for several hours or overnight.

-

Further cooling in an ice bath can increase the yield of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor, which contains the more soluble diastereomeric salt.

-

-

Liberation of the Enriched Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add a concentrated aqueous solution of sodium hydroxide until the pH is strongly alkaline and all the salt has dissolved. This regenerates the free diamine.

-

-

Extraction and Purification:

-

Extract the liberated amine from the aqueous solution using an organic solvent such as diethyl ether or dichloromethane. Repeat the extraction multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched propane-1,2-diamine.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), or by measuring the optical rotation with a polarimeter.

-

Protocol 2: N-Cbz Protection of an Enantiopure Diamine

This protocol provides a general procedure for the chemoselective N-benzyloxycarbonyl (Cbz) protection of amines.

Materials:

-

Enantiopure propane-1,2-diamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Tetrahydrofuran (THF) and Water

-

Ethyl acetate (AcOEt)

-

Brine

Procedure:

-

Reaction Setup:

-

Dissolve the diamine in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Addition of Cbz-Cl:

-

Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0 °C for several hours (e.g., 20 hours) until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the solution in vacuo.

-

Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz-protected diamine.

-

Visualizing Key Concepts and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Logical relationship of propane-1,2-diamine chirality.

Caption: Experimental workflow for chiral resolution.

Application in Drug Development: The Case of Levofloxacin

The practical importance of enantiopure diamines is highlighted by their use in the synthesis of pharmaceuticals. For instance, (S)-propane-1,2-diamine is a key precursor in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[4] Levofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, thereby preventing bacterial DNA replication and cell division.[3][19][20]

Caption: Mechanism of action of Levofloxacin.

Conclusion

Enantiopure propane-1,2-diamine and its derivatives are readily accessible and versatile building blocks crucial for modern chemical research and pharmaceutical development. A clear understanding of their commercial availability, coupled with robust and detailed synthetic and resolution protocols, empowers researchers to efficiently incorporate these valuable chiral scaffolds into their work. The example of Levofloxacin underscores the profound impact that the stereochemistry of these simple diamines can have on the biological function of complex molecules, solidifying their importance in the ongoing quest for new and improved therapeutics.

References

- 1. rua.ua.es [rua.ua.es]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Levofloxacin - Wikipedia [en.wikipedia.org]

- 5. PROPANE-1,2-DIAMINE | CAS 78-90-0 [matrix-fine-chemicals.com]

- 6. parchem.com [parchem.com]

- 7. (2R)-Propane-1,2-diamine | 6852-78-4 [sigmaaldrich.com]

- 8. (2R)-propane-1,2-diamine dihydrochloride 97% | CAS: 19777-67-4 | AChemBlock [achemblock.com]

- 9. (S)-(-)-二氨基丙烷 二盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Chemscene ChemScene | (S)-Propane-1,2-diamine dihydrochloride | 10G | CS-W008537 | Fisher Scientific [fishersci.com]

- 13. N1,N1-DIMETHYLPROPANE-1,2-DIAMINE | 108-15-6 [sigmaaldrich.com]

- 14. keyorganics.net [keyorganics.net]

- 15. N,N'-Dimethyl-1,3-propanediamine, 97% | Fisher Scientific [fishersci.ca]

- 17. 1,2-Diamino-2-methylpropane 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 18. calpaclab.com [calpaclab.com]

- 19. urology-textbook.com [urology-textbook.com]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Core Building Blocks of Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fundamental components and methodologies essential for successful peptide synthesis. From the foundational amino acids and their protective groups to the resins and reagents that drive the coupling reactions, this document serves as a detailed resource for professionals in peptide research and drug development. The information presented herein is curated to facilitate a deep understanding of the chemical principles and practical applications that underpin this critical scientific discipline.

Core Building Blocks: Amino Acids and Protecting Groups

Peptide synthesis is the stepwise formation of amide bonds between amino acids. To ensure the specific sequence of the target peptide, reactive functional groups on the amino acids must be temporarily masked using protecting groups. The choice of protecting group strategy is a critical decision that dictates the overall synthetic approach.[1]

The two predominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu methods.[2]

-

Boc/Bzl Strategy: This approach utilizes tert-butoxycarbonyl (Boc) for temporary protection of the α-amino group. The Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA).[3] Side-chain protecting groups are typically benzyl-based (Bzl) and require a stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3][4] This strategy is considered semi-orthogonal.[1]

-

Fmoc/tBu Strategy: In this widely used method, the 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary α-amino protecting group. The Fmoc group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][5] Side-chain protecting groups are generally tert-butyl (tBu) based and are removed with a final acidolytic cleavage, making this a fully orthogonal system.[1]

The selection between these strategies depends on several factors, including the peptide sequence, its length, the presence of sensitive residues, and the desired scale of synthesis.[1] For instance, Boc chemistry may be advantageous for hydrophobic peptides prone to aggregation.[2]

A variety of protecting groups are available for the side chains of different amino acids to prevent unwanted side reactions. The choice of these "permanent" protecting groups is dictated by the primary Nα-protection strategy (Fmoc or Boc) to ensure their stability throughout the synthesis and their clean removal during the final cleavage.[6][7]

The Solid Support: Resins for SPPS

Solid-phase peptide synthesis (SPPS) revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin.[8][9] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process.[9] The choice of resin is paramount and influences reaction kinetics, purity, yield, and the C-terminal functionality of the final peptide.[9]

Key characteristics of an ideal SPPS resin include:

-

Chemical and Mechanical Stability: The resin must be inert to the reaction conditions of the chosen chemistry (acid for Boc, base for Fmoc) and physically robust to withstand the synthesis process.[9]

-

Good Swelling Properties: The resin must swell adequately in the synthesis solvents to allow reagents to penetrate the polymer matrix and react efficiently.[9][10]

-

Appropriate Loading Capacity: This refers to the number of reactive sites per gram of resin. The loading capacity needs to be optimized based on the length of the peptide to avoid steric hindrance and aggregation.[9]

The most common resin core is polystyrene cross-linked with divinylbenzene (DVB).[9] Other options include more hydrophilic resins like those based on polyethylene glycol (PEG), which can improve solvation and are beneficial for the synthesis of long or "difficult" peptide sequences.[8]

The linker is a chemical moiety that connects the peptide to the resin. The choice of linker determines the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for the final cleavage.[11]

Table 1: Physicochemical Properties of Common SPPS Resins

| Resin Type | Core Matrix | Typical Loading Capacity (mmol/g) | Swelling in DMF (mL/g) | Swelling in DCM (mL/g) | Key Advantages |

| Wang Resin | Polystyrene (1% DVB) | 0.5 - 1.0 | 3.0 - 5.0 | 4.0 - 7.0 | Cost-effective for routine synthesis of peptide acids.[12] |

| Rink Amide Resin | Polystyrene (1% DVB) | 0.4 - 0.8 | 3.0 - 5.0 | 4.0 - 7.0 | Standard choice for C-terminal amides.[12] |

| 2-Chlorotrityl Chloride Resin | Polystyrene (1% DVB) | 1.0 - 1.6 | 4.0 - 7.0 | 5.0 - 8.0 | Allows for mild cleavage conditions, suitable for protected peptide fragments. |

| TentaGel® / NovaSyn® TG | Polystyrene-PEG Graft | 0.2 - 0.3 | 4.0 - 6.0 | 4.0 - 6.0 | Excellent solvation, reduces aggregation, good for long/difficult sequences.[12] |

| ChemMatrix® Resin | Pure PEG | 0.4 - 0.7 | ~5.5 | ~5.5 | High swelling in a wide range of solvents, excellent for difficult sequences. |

Activating the Bond: Coupling Reagents

The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is not spontaneous and requires the activation of the carboxyl group.[13] Coupling reagents are essential molecules that facilitate this activation, leading to efficient amide bond formation while minimizing side reactions, most notably racemization.[4][14]

The choice of coupling reagent is a critical factor that can significantly impact the yield, purity, and overall efficiency of the synthesis.[4] Modern coupling reagents can be broadly categorized into two main classes: aminium/uronium salts and phosphonium salts. Carbodiimides, often used with additives, represent a more traditional class of coupling reagents.[14]

Table 2: Comparative Performance of Common Peptide Coupling Reagents

| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Potential | Key Features & Recommendations |

| HATU | Aminium/Uronium Salt | Very High | Very Low | Highly efficient and fast-acting, often preferred for difficult couplings and to suppress racemization.[15][16] |

| HBTU | Aminium/Uronium Salt | High | Low to Moderate | A widely used and cost-effective reagent, though HATU is generally superior in minimizing racemization.[15][17] |

| HCTU | Aminium/Uronium Salt | Very High | Low | Similar in efficiency to HATU, with good solubility. |

| PyBOP | Phosphonium Salt | High | Low | Known for suppressing racemization, a good alternative to aminium salts.[4] Byproducts are less hazardous than those of BOP.[11] |

| PyAOP | Phosphonium Salt | Very High | Very Low | Highly effective, especially for coupling N-methylated amino acids.[11] |

| COMU | Aminium/Uronium Salt | Very High | Very Low | A newer generation reagent with high efficiency and a better safety profile as it does not contain explosive benzotriazole derivatives.[11][18][19] |

| TBTU | Aminium/Uronium Salt | High | Moderate | Similar to HBTU, widely used in both solid-phase and solution-phase synthesis.[17] |

| TSTU | Aminium/Uronium Salt | Moderate | Low | Useful for forming activated esters and for couplings in aqueous solutions.[11] |

| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low | A classic and cost-effective combination that is very effective at minimizing racemization.[15] |

| DCC/HOBt | Carbodiimide/Additive | Moderate to High | Low | One of the original coupling methods; the dicyclohexylurea (DCU) byproduct is insoluble, making it less suitable for SPPS. |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most common peptide synthesis methodologies.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard cycle for manual Fmoc-SPPS.

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent (e.g., DMF for polystyrene-based resins) to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes with gentle agitation.[1][20]

-

Drain the solvent.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.[1][20]

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[20]

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[20]

3. Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HCTU; 3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (no blue color) indicates that all primary amines have reacted.[5]

4. Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) and then with a less polar solvent like dichloromethane (DCM) (3-5 times) to remove any remaining reagents and byproducts.

This four-step cycle (Fmoc deprotection, washing, coupling, washing) is repeated for each amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a fresh cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol).[20]

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.[20]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration and wash it several times with cold ether.

-

Dry the crude peptide under vacuum.

6. Purification and Analysis:

-

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[20]

-

The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard cycle for manual Boc-SPPS.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in DCM for 30-60 minutes.[3]

-

Drain the solvent.

2. Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for a 1-2 minute pre-wash.[3]

-

Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[21]

-

Drain the deprotection solution and wash the resin with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.[3]

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DCM for 1-2 minutes.[3]

-

Repeat the neutralization step.

-

Wash the resin with DCM to remove excess base.

4. Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF or a DCM/DMF mixture.[3]

-

Add the solution to the neutralized peptide-resin.

-

If using an aminium/uronium or phosphonium salt, add 4-6 equivalents of a base like DIPEA.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion with the Kaiser test.

5. Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

This cycle (deprotection, washing, neutralization, coupling, washing) is repeated for each amino acid.

6. Final Cleavage and Deprotection:

-

Wash and dry the final peptide-resin.

-

Perform the final cleavage using a strong acid such as liquid HF or TFMSA with appropriate scavengers (e.g., anisole, thioanisole). This procedure requires specialized equipment and extreme caution.[3][22]

-

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, washed, and dried.[3]

7. Purification and Analysis:

-

Purify the crude peptide by RP-HPLC and characterize it by mass spectrometry.

Strategies for "Difficult" Peptide Sequences

Some peptide sequences are notoriously difficult to synthesize due to problems like poor solubility and aggregation of the growing peptide chain on the resin.[8][21] Strategies to overcome these challenges include:

-

Using specialized resins: Resins with PEG linkers (e.g., TentaGel, NovaSyn TG) can improve solvation.

-

Modifying synthesis conditions: Increasing the reaction temperature, using chaotropic salts, or employing different solvent systems can help disrupt aggregation.[5]

-

Incorporating backbone modifications: The use of pseudoproline dipeptides or Dmb/Hmb protected amino acids can disrupt the secondary structures that lead to aggregation.

-

Double coupling: Repeating the coupling step for problematic amino acids can improve yields.[23]

Signaling Pathways and Experimental Workflows

Peptide drugs often exert their therapeutic effects by interacting with specific cellular receptors and modulating their downstream signaling pathways. Understanding these pathways is crucial for drug development.

Peptide Synthesis and Purification Workflow

The general workflow for producing a synthetic peptide for research and development involves a series of logical steps from initial synthesis to final characterization.

Caption: High-level workflow for solid-phase peptide synthesis, purification, and analysis.

Signaling Pathway of Liraglutide and Semaglutide (GLP-1 Receptor Agonists)

Liraglutide and semaglutide are peptide-based drugs that mimic the action of the endogenous hormone glucagon-like peptide-1 (GLP-1). They bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), primarily on pancreatic β-cells, to stimulate insulin secretion in a glucose-dependent manner.[14][22][24] Their activation of the GLP-1R triggers multiple downstream signaling cascades, including the PKA and PI3K/Akt pathways.[3][7][9]

Caption: Simplified signaling pathway of GLP-1 receptor agonists like liraglutide and semaglutide.

Signaling Pathway of Octreotide (Somatostatin Analogue)

Octreotide is a synthetic analogue of the hormone somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are GPCRs.[13][25] This binding initiates signaling cascades that inhibit the release of various hormones, including growth hormone (GH), and can have antiproliferative effects on tumor cells.[13][26] Key downstream effectors include the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases (PTPs), which can modulate pathways like the PI3K/Akt and MAPK pathways.[18]

Caption: Key signaling pathways modulated by the somatostatin analogue octreotide.

Mechanism of Action of Enzalutamide (Androgen Receptor Inhibitor)

Enzalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. It acts as a potent androgen receptor (AR) signaling inhibitor, targeting multiple steps in the pathway.[20][27] Unlike peptides, it is a small molecule drug, but its mechanism provides a clear example of targeted pathway inhibition relevant to drug development. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA, thereby inhibiting the transcription of androgen-dependent genes that promote tumor growth.[27][28]

Caption: Multi-step inhibition of the androgen receptor signaling pathway by enzalutamide.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. peptide.com [peptide.com]

- 12. blog.mblintl.com [blog.mblintl.com]

- 13. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]

- 15. benchchem.com [benchchem.com]

- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 17. bachem.com [bachem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 21. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biotage.com [biotage.com]

- 24. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]

- 25. Octreotide - Wikipedia [en.wikipedia.org]

- 26. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dovepress.com [dovepress.com]

Chiral Diamine Ligands in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals